![molecular formula C10H7F3O3 B1335825 2-[4-(Trifluoromethoxy)phenyl]propanedial CAS No. 493036-48-9](/img/structure/B1335825.png)
2-[4-(Trifluoromethoxy)phenyl]propanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves multiple steps and the use of specific catalysts to achieve the desired molecular architecture. For instance, the synthesis of a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was achieved by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . Similarly, the synthesis of polyimides using a diamine-containing oxyethylene unit, 2,2-bis[4-[2-(4-aminophenoxy)ethoxy]phenyl]propane (BAEPP), involved nucleophilic displacement and catalytic reduction . These methods demonstrate the complexity and precision required in synthesizing fluorinated compounds with specific functional groups.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using various spectroscopic methods. For example, the structure of a disiloxane bearing two 2-(phenylazo)phenyl groups was elucidated using 1H-, 13C-, 19F-, and 29Si-NMR spectroscopy and X-ray crystallographic analysis, revealing pentacoordinate silicon atoms with Si≡N interactions . In another study, structural and conformational analyses of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives were performed using FT-IR, NMR, Raman, x-ray, and MS spectroscopy, supported by ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite diverse, depending on their functional groups and molecular structure. For instance, photoirradiation of E,E-1,1,3,3-tetrafluoro-1,3-bis[2-(phenylazo)phenyl]-1,3-disiloxane (E,E-2) led to isomerization of the azo group and formation of the corresponding Z-1 in a short time, demonstrating the photosensitivity of the azo group . The study of the conformational landscape of the hydrogen-bonded complex between 1-phenyl-2,2,2-trilfuoroethanol and 1,4-dioxane showed that the O-H···O hydrogen bond and dispersion interactions play significant roles in the intermolecular interaction and conformational distribution .
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The fluorinated polyimides synthesized from 9FTPBA displayed good solubility in polar organic solvents and excellent thermal stability, with glass transition temperatures of 223–225 °C and temperatures at 5% weight loss of 535–568 °C in nitrogen . The polyimides derived from BAEPP also showed good mechanical properties and thermal stability, with glass transition temperatures between 252 and 314°C . These properties make fluorinated compounds particularly useful in applications requiring high thermal stability and chemical resistance.
科学的研究の応用
Dental Composite Resins
A study by Pereira et al. (2002) in "Biomaterials" investigated the use of Bis-GMA, a compound related to 2-[4-(Trifluoromethoxy)phenyl]propanedial, in dental composites. They explored the polymerization and properties of dental composite resins using Bis-GMA mixed with hydrophobic low viscosity CH3Bis-GMA comonomer, finding improvements in polymerization shrinkage, water sorption, and extent of polymerization (Pereira, Nunes, & Kalachandra, 2002).
Bioremediation
Chhaya and Gupte (2013) in the "Journal of hazardous materials" reported on the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally similar to 2-[4-(Trifluoromethoxy)phenyl]propanedial. The study highlighted the effective degradation of Bisphenol A in a non-aqueous catalysis system, indicating potential environmental applications (Chhaya & Gupte, 2013).
Polyimide Synthesis
Liaw et al. (1997) described the synthesis of polyimides derived from diamines like BAEPP, which have structural similarities to 2-[4-(Trifluoromethoxy)phenyl]propanedial. These polyimides, used in a range of applications, exhibited desirable properties such as high tensile strength and thermal stability (Liaw, Liaw, & Tsai, 1997).
Fluorinated Polyurethane Elastomers
Xu et al. (2012) in "Polymers for Advanced Technologies" synthesized fluorinated polyurethane elastomers using BAFPP, a compound related to 2-[4-(Trifluoromethoxy)phenyl]propanedial. These elastomers showed low surface tension, low water absorption, good thermal stability, and flame resistance, indicating their potential in various industrial applications (Xu, Lu, Hu, Song, & Nie, 2012).
特性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIZTVZSLNGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392196 |
Source


|
| Record name | 2-[4-(trifluoromethoxy)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
493036-48-9 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenyl]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493036-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


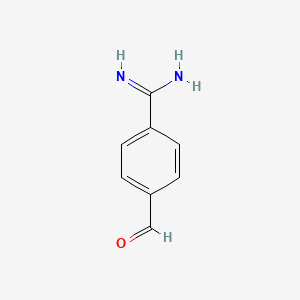
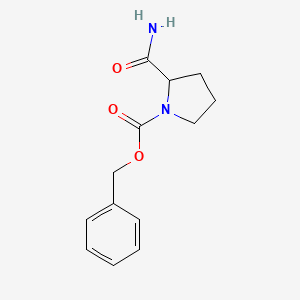
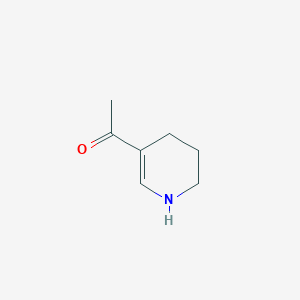
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)


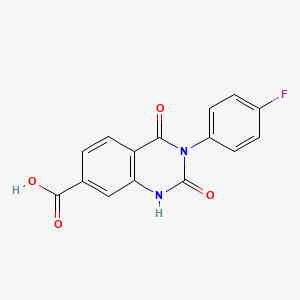
![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)
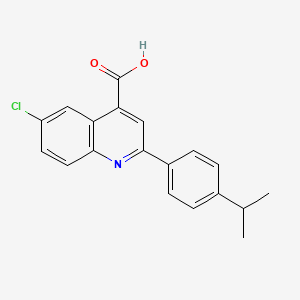


![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)